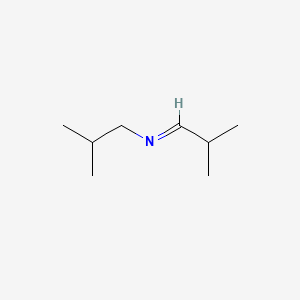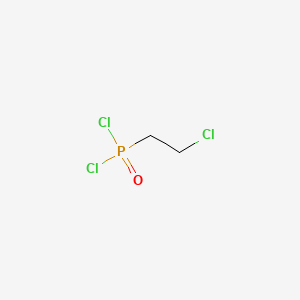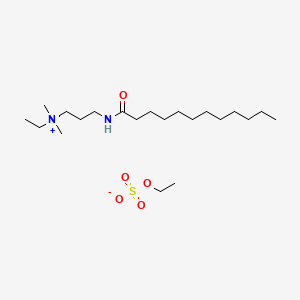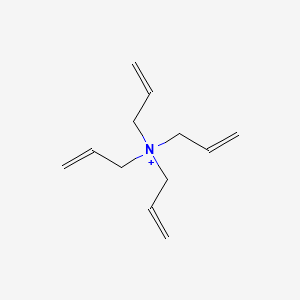![molecular formula C11H13N3O4 B3056181 ethyl (2Z)-2-[(2-nitrophenyl)hydrazinylidene]propanoate CAS No. 6954-88-7](/img/structure/B3056181.png)
ethyl (2Z)-2-[(2-nitrophenyl)hydrazinylidene]propanoate
Vue d'ensemble
Description
Ethyl (2Z)-2-[(2-nitrophenyl)hydrazinylidene]propanoate, also known as ethyl 2-nitrobenzohydrazine propionate (ENBP), is a nitro-aromatic compound with a wide range of applications in scientific research. It is commonly used as an intermediate for the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other chemicals. In addition, ENBP has been used as an analytical reagent in biochemistry and analytical chemistry, and as an inhibitor of enzymes in biochemistry and molecular biology.
Applications De Recherche Scientifique
Structural Analysis and Intermolecular Interactions : Bustos, Alvarez‐Thon, and Baggio (2015) studied the structural aspects of two α-dihydrazones, including a compound similar to ethyl (2Z)-2-[(2-nitrophenyl)hydrazinylidene]propanoate. They found a range of weak intermolecular interactions responsible for crystal stability and unusual electron donor-acceptor interactions in one of the compounds (Bustos, Alvarez‐Thon, & Baggio, 2015).
Synthesis Approaches : A study by Nagel, Radau, and Link (2011) presented a short and effective synthesis method for a compound structurally related to this compound, highlighting the significance of using specific reagents and conditions for efficient synthesis (Nagel, Radau, & Link, 2011).
Nonhydrogen Bonding Interactions : Zhang, Wu, and Zhang (2011) explored the crystal structure of compounds related to this compound, emphasizing the role of rare N⋯π and O⋯π interactions in the crystal packing (Zhang, Wu, & Zhang, 2011).
Chemical Synthesis and Analysis : Farghaly and Gomha (2012) synthesized a compound similar to this compound and assigned its structure based on various spectroscopic and X-ray data (Farghaly & Gomha, 2012).
Electroreductive Radical Cyclization : Esteves et al. (2005) investigated the electroreductive intramolecular cyclization of related compounds, providing insights into the reaction mechanisms and product formation in organic chemistry (Esteves et al., 2005).
Binding Studies with Human Serum Albumin : Karthikeyan et al. (2016) examined the binding characteristics of thiosemicarbazone derivatives to human serum albumin using spectroscopy and molecular modeling, which could be relevant for understanding the pharmacokinetic mechanisms of similar compounds (Karthikeyan et al., 2016).
Mécanisme D'action
Target of Action
It’s known that hydrazone derivatives are widely used for the derivatization of carboxylic acids, aldehydes, and ketones in industrial and biological samples . These compounds react with the target molecules to form derivatives, which can be separated and detected using techniques like high-performance liquid chromatography (HPLC) .
Mode of Action
(Z)-ethyl pyruvate 2-(2-nitrophenyl)hydrazone, like other hydrazone derivatives, forms through a condensation reaction between a carbonyl compound and a hydrazine . This reaction occurs under mild conditions with water as the only byproduct . The hydrazone N–H group is involved in an intramolecular hydrogen bond to the ortho-nitro group, and there is also a possible H⋯π interaction .
Biochemical Pathways
It’s known that hydrazones can affect the stability and degradation of hydrogels . The formation mechanisms and stabilities of these linker moieties can control the gelation and degradation of hydrogels .
Pharmacokinetics
The compound’s hydrophobicity and stability can be influenced by its hydrazone structure .
Result of Action
It’s known that the compound can significantly increase the hydrophobicity of peptides, eliminate c-terminal rearrangement, and offer enhanced sensitivity in some cases .
Action Environment
The action, efficacy, and stability of (Z)-ethyl pyruvate 2-(2-nitrophenyl)hydrazone can be influenced by various environmental factors. For instance, the formation of imine, hydrazone, or oxime linkages is reversible and pH-responsive . Therefore, changes in pH can affect the compound’s action.
Propriétés
IUPAC Name |
ethyl (2Z)-2-[(2-nitrophenyl)hydrazinylidene]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c1-3-18-11(15)8(2)12-13-9-6-4-5-7-10(9)14(16)17/h4-7,13H,3H2,1-2H3/b12-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMLUPDEOYWXDG-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC=C1[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=CC=C1[N+](=O)[O-])/C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501171568 | |
| Record name | Propanoic acid, 2-[(2-nitrophenyl)hydrazono]-, ethyl ester, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501171568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154422-49-8, 6954-88-7 | |
| Record name | Propanoic acid, 2-[(2-nitrophenyl)hydrazono]-, ethyl ester, (Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154422-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC67771 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67771 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 2-[(2-nitrophenyl)hydrazono]-, ethyl ester, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501171568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![[1,1'-Biphenyl]-2-amine, 4-methyl-, hydrochloride](/img/structure/B3056117.png)
![2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3056118.png)

